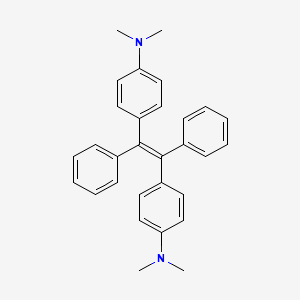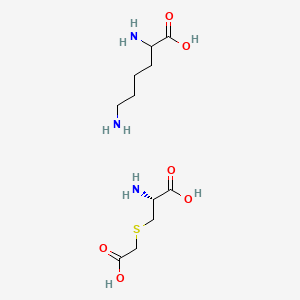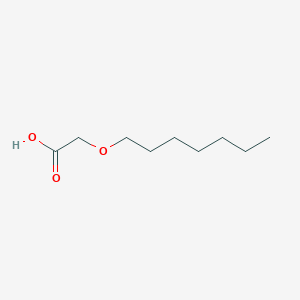
4,4'-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two phenyl groups attached to an ethene backbone, with each phenyl group further substituted with a dimethylaniline moiety. The compound’s structure imparts significant stability and reactivity, making it a valuable subject of study in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) typically involves the reaction of 4,4’-dibromobenzophenone with n,n-dimethylaniline in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure maximum yield and cost-efficiency. The purification steps may include advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity standards for commercial applications .
化学反応の分析
Types of Reactions
4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Reduced amines and related compounds.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes, making the compound useful in studying biochemical pathways and developing new therapeutic agents .
類似化合物との比較
Similar Compounds
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Similar structure but with hydroxyl groups instead of dimethylaniline moieties.
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Contains carboxylic acid groups instead of dimethylaniline moieties.
Uniqueness
4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dimethylaniline groups enhances its reactivity and makes it suitable for various applications in organic synthesis, material science, and biological research .
特性
CAS番号 |
59260-79-6 |
|---|---|
分子式 |
C30H30N2 |
分子量 |
418.6 g/mol |
IUPAC名 |
4-[(E)-2-[4-(dimethylamino)phenyl]-1,2-diphenylethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C30H30N2/c1-31(2)27-19-15-25(16-20-27)29(23-11-7-5-8-12-23)30(24-13-9-6-10-14-24)26-17-21-28(22-18-26)32(3)4/h5-22H,1-4H3/b30-29+ |
InChIキー |
SEHHQLKIKCAWFC-QVIHXGFCSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)N(C)C)/C4=CC=CC=C4 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14169256.png)

![4-Butoxy-I(2)-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid](/img/structure/B14169276.png)
![5-ethylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14169282.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)


![Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium](/img/structure/B14169303.png)

![N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14169311.png)


![3-(2-Hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B14169351.png)
